Phenethylamine, alpha-methyl-N-propyl-, hydrochloride Phenethylamine, alpha-methyl-N-propyl-, hydrochloride N-Propylamphetamine is a derivative of Amphetamine, an central nervous system stimulant and anorexic agent. N-Propylamphetamine have been used in the synthesis of bivalent phenethylamines as novel dopamine transporter inhibitors.
N-Propylamphetamine is an N-substituted amphetamine with a propyl group on the amphetamine backbone. It has about one-fourth the potency of N-ethylamphetamine in impairing the performance of rats in various tests. The toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 59877-57-5
VCID: VC21226033
InChI: InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
SMILES: CCCNC(C)CC1=CC=CC=C1.Cl
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

CAS No.: 59877-57-5

Cat. No.: VC21226033

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride - 59877-57-5

Specification

Description N-Propylamphetamine is a derivative of Amphetamine, an central nervous system stimulant and anorexic agent. N-Propylamphetamine have been used in the synthesis of bivalent phenethylamines as novel dopamine transporter inhibitors.
N-Propylamphetamine is an N-substituted amphetamine with a propyl group on the amphetamine backbone. It has about one-fourth the potency of N-ethylamphetamine in impairing the performance of rats in various tests. The toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 59877-57-5
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name 1-phenyl-N-propylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Standard InChI Key NSSZJVPOQFTJGR-UHFFFAOYSA-N
SMILES CCCNC(C)CC1=CC=CC=C1.Cl
Canonical SMILES CCCNC(C)CC1=CC=CC=C1.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator